[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride
CAS No.: 2470279-83-3
Cat. No.: VC4579978
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride - 2470279-83-3](/images/structure/VC4579978.png)
Specification
CAS No. | 2470279-83-3 |
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Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 |
IUPAC Name | [(3R)-1-methylpyrrolidin-3-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Standard InChI Key | PFSIJGUMSXPLTR-FYZOBXCZSA-N |
SMILES | CN1CCC(C1)CO.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a saturated five-membered heterocycle) with two key substituents:
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A methyl group at the 1-position (N-methyl group)
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A hydroxymethyl group at the 3-position in the R-configuration .
The hydrochloride salt form introduces a chloride counterion, improving crystallinity and aqueous solubility compared to the free base . X-ray crystallography and NMR studies confirm the chair-like conformation of the pyrrolidine ring, with the hydroxymethyl group occupying an equatorial position to minimize steric strain .
Table 1: Key Structural Data
Property | Value | Source |
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Molecular Formula | C₆H₁₄ClNO | |
Molar Mass (g/mol) | 151.63 | |
Configuration | R at C3 | |
CAS Number | 2470279-83-3 | |
PubChem CID | 155819587 |
Synthesis and Manufacturing
Enantioselective Reduction
A primary synthesis route involves the enantioselective reduction of 1-methyl-3-cyanopyrrolidine using a Corey-Bakshi-Shibata (CBS) catalyst. This method achieves >98% enantiomeric excess (ee) by leveraging the chiral oxazaborolidine catalyst to selectively reduce the nitrile group to a hydroxymethyl moiety .
Reaction Conditions:
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Catalyst: (S)-CBS (10 mol%)
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Reducing Agent: Borane-dimethyl sulfide complex
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Solvent: Tetrahydrofuran (THF) at −78°C
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Yield: 72–78%
Chiral Pool Synthesis
An alternative approach starts with L-proline, a chiral amino acid. Sequential N-methylation and borane-mediated reduction yield the target compound:
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N-Methylation: L-proline → N-methylpyrrolidine-2-carboxylic acid (using CH₃I/K₂CO₃).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the alcohol .
Physicochemical Properties
Solubility and Stability
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Solubility: Slightly soluble in water (12 mg/mL at 25°C), fully soluble in methanol and DMSO .
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Stability: Stable under inert atmospheres at 4°C; decomposes above 200°C .
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Hygroscopicity: The hydrochloride salt is moderately hygroscopic, requiring desiccated storage .
Table 2: Physicochemical Profile
Property | Value | Source |
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Boiling Point | 141.7°C (at 760 mmHg) | |
Density | 1.0 g/cm³ | |
Flash Point | 41.2°C | |
LogP (Partition Coefficient) | −0.46 |
Biological Activity and Applications
Asymmetric Synthesis
The compound serves as a chiral ligand in transition-metal catalysis, enabling enantioselective C–N and C–O bond formations. For example, it facilitates copper-catalyzed Henry reactions with 85–92% ee .
Pharmaceutical Intermediates
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Neurological Agents: Used in synthesizing dopamine D3 receptor antagonists for Parkinson’s disease .
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Antivirals: Intermediate in protease inhibitors targeting hepatitis C virus (HCV) .
Table 3: Pharmacokinetic Data
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
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